(2-Fluoro-5-methylpyridin-4-YL)methylamine
CAS No.:
Cat. No.: VC17378648
Molecular Formula: C7H9FN2
Molecular Weight: 140.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9FN2 |
|---|---|
| Molecular Weight | 140.16 g/mol |
| IUPAC Name | (2-fluoro-5-methylpyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3 |
| Standard InChI Key | PIKPCKJUJFDYAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1CN)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(2-Fluoro-5-methylpyridin-4-yl)methylamine features a pyridine ring substituted with fluorine at position 2, a methyl group at position 5, and an aminomethyl group at position 4 (Figure 1). The IUPAC name, (2-fluoro-5-methylpyridin-4-yl)methanamine, reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉FN₂ | |
| Molecular Weight | 140.16 g/mol | |
| Canonical SMILES | CC1=CN=C(C=C1CN)F | |
| InChI Key | PIKPCKJUJFDYAI-UHFFFAOYSA-N |
The fluorine atom induces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic attacks to specific positions. Concurrently, the methyl group at C5 contributes steric bulk and modulates electronic effects through hyperconjugation .
Spectral Characterization
While experimental spectral data for (2-fluoro-5-methylpyridin-4-yl)methylamine remains limited, analogs like (5-fluoro-pyridin-2-yl)-methylamine exhibit characteristic NMR signals:
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¹H NMR: Aromatic protons resonate between δ 6.34–7.97 ppm, with methylamine protons appearing as a doublet near δ 2.90 ppm .
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¹³C NMR: Pyridine carbons typically show signals in the 110–160 ppm range, with fluorine coupling causing splitting patterns .
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves functionalization of pre-substituted pyridine precursors:
Route 1: Direct Amination
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Starting Material: 2-Fluoro-5-methylpyridine-4-carbaldehyde
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Reductive Amination: Reaction with methylamine (CH₃NH₂) under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound.
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product .
Route 2: Halogen Exchange
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Substrate: 2-Chloro-5-methylpyridin-4-yl)methylamine
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Fluorination: Treatment with KF in polar aprotic solvents (DMF, DMSO) at 80–100°C facilitates nucleophilic aromatic substitution .
Challenges: Low yields (23–45%) due to competing side reactions, necessitating optimized conditions .
Reactivity Profile
The compound participates in three primary reaction types:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | F⁻ displacement by OH⁻/NH₃ | Hydroxyl/amino derivatives |
| Electrophilic Aromatic Substitution | Nitration, sulfonation | Nitro/sulfo analogs |
| Amine Functionalization | Acylation, alkylation | Amides, secondary amines |
The fluorine atom’s strong electron-withdrawing effect deactivates the ring toward electrophiles but activates specific positions for nucleophilic attack .
Comparative Analysis with Structural Analogs
Positional Isomers
Functional Group Variants
| Compound | Functional Group | Impact on Properties |
|---|---|---|
| (2-Fluoro-5-methylpyridin-4-yl)methanol | -CH₂OH | Increased hydrophilicity; H-bond donor |
| 2-Fluoro-5-methylisonicotinic acid | -COOH | Enhanced metal-chelating ability |
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from:
Solutions:
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Microwave-assisted synthesis to reduce reaction times
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Flow chemistry for improved selectivity
Biological Screening
No published data exists on this compound’s bioactivity. Priority areas include:
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Antimicrobial assays: Testing against Gram-positive/negative bacteria
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Kinase profiling: Screening for EGFR or JAK2 inhibition
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